N-(3-butyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzo[g]pteridine core, which is substituted with butyl, methyl, and trifluoroacetamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[g]pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[g]pteridine ring system.
Introduction of the butyl and methyl groups: Alkylation reactions are employed to introduce the butyl and methyl substituents at specific positions on the benzo[g]pteridine core.
Attachment of the trifluoroacetamide group: The final step involves the reaction of the intermediate compound with trifluoroacetic anhydride or trifluoroacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE: shares structural similarities with other benzo[g]pteridine derivatives, such as:
Uniqueness
The uniqueness of N-{3-BUTYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE lies in its specific substitution pattern and the presence of the trifluoroacetamide group. This imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C17H16F3N5O3 |
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Molecular Weight |
395.34 g/mol |
IUPAC Name |
N-(3-butyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C17H16F3N5O3/c1-3-4-5-25-14(26)12-13(24-16(25)28)22-11-7-9(8(2)6-10(11)21-12)23-15(27)17(18,19)20/h6-7H,3-5H2,1-2H3,(H,23,27)(H,22,24,28) |
InChI Key |
RHWCJKRFRSAVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)NC(=O)C(F)(F)F)N=C2NC1=O |
Origin of Product |
United States |
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